molecular formula C24H23N3O3 B2536739 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenyl)urea CAS No. 1203058-39-2

1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenyl)urea

Cat. No. B2536739
CAS RN: 1203058-39-2
M. Wt: 401.466
InChI Key: VBASBXLNMIABSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenyl)urea, also known as BTMQ, is a synthetic compound that has received attention in the scientific community due to its potential applications in the field of medicine. BTMQ has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for further research.

Scientific Research Applications

Applications in Pharmacology and Therapeutics

  • Isoquinoline Derivatives in Modern Therapeutics : Isoquinoline, a core structure in many pharmacologically important compounds, has been extensively studied for its therapeutic potential. 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenyl)urea, being a derivative, suggests its relevance in exploring novel treatments for various diseases. The comprehensive review by Danao et al. highlights the significance of isoquinoline derivatives across a range of biological activities, including antifungal, anti-Parkinsonism, antitubercular, antitumor, anti-glaucoma, anti-Alzheimer's disease, antiviral, antibacterial, antidiabetic, antimalarial, and more. This emphasizes the compound's potential versatility in pharmacological applications and drug development (Danao et al., 2021).

Role in Drug Discovery and Molecular Studies

  • Tetrahydroisoquinolines in Drug Discovery : The patent review by Singh and Shah on tetrahydroisoquinolines, which share a structural similarity with 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenyl)urea, discusses their role in anticancer and neuroprotective drug discovery. The review covers the therapeutic applications of THIQ derivatives between 2010 and 2015, highlighting their importance in cancer and central nervous system disorders. It underscores the compound's potential as a basis for developing new drugs against infectious diseases like malaria, tuberculosis, HIV-infection, and more (Singh & Shah, 2017).

Implications in Biochemical Research

  • Urease Inhibitors and Medical Applications : The review by Kosikowska and Berlicki discusses the importance of urease inhibitors in treating gastric and urinary tract infections. Given the structural specificity of 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenyl)urea, it may serve as a scaffold for developing new urease inhibitors. The paper emphasizes the need for novel compounds to treat infections caused by Helicobacter pylori and related pathogens, highlighting the potential application of such derivatives in medicinal chemistry and therapy (Kosikowska & Berlicki, 2011).

properties

IUPAC Name

1-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-3-(4-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3/c1-30-21-12-9-19(10-13-21)25-24(29)26-20-11-14-22-18(16-20)8-5-15-27(22)23(28)17-6-3-2-4-7-17/h2-4,6-7,9-14,16H,5,8,15H2,1H3,(H2,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBASBXLNMIABSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenyl)urea

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